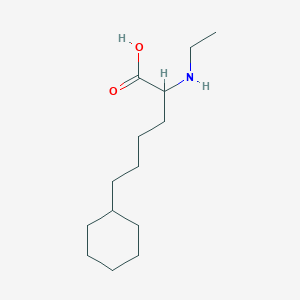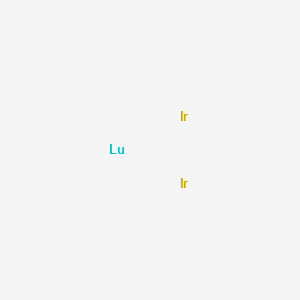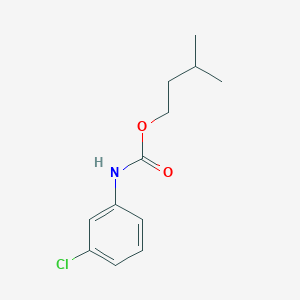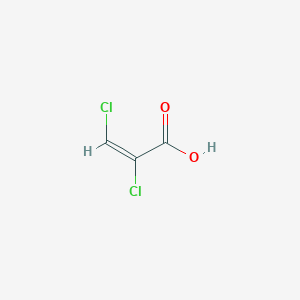
(E)-2,3-dichloro-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3-dichloro-acrylic acid is an organic compound characterized by the presence of two chlorine atoms and a double bond in its acrylic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dichloro-acrylic acid typically involves the chlorination of acrylic acid or its derivatives. One common method is the addition of chlorine to the double bond of acrylic acid under controlled conditions. This reaction can be carried out in the presence of a catalyst, such as iron(III) chloride, to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, this compound can be produced through the chlorination of acrylic acid using chlorine gas. The reaction is conducted in a reactor where temperature and pressure are carefully controlled to optimize the yield and purity of the product. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
(E)-2,3-dichloro-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 2,3-dichloropropionic acid.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: 2,3-dichloropropionic acid.
Substitution: Various substituted acrylic acids depending on the nucleophile used.
科学的研究の応用
(E)-2,3-dichloro-acrylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (E)-2,3-dichloro-acrylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
2,3-dichloropropionic acid: Similar in structure but lacks the double bond.
2,3-dichlorobutyric acid: Contains an additional carbon atom in the chain.
2,3-dichlorocrotonic acid: Similar structure with a different position of the double bond.
Uniqueness
(E)-2,3-dichloro-acrylic acid is unique due to the presence of both chlorine atoms and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
6795-91-1 |
|---|---|
分子式 |
C3H2Cl2O2 |
分子量 |
140.95 g/mol |
IUPAC名 |
(E)-2,3-dichloroprop-2-enoic acid |
InChI |
InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |
InChIキー |
YQYHCJZVJNOGBP-OWOJBTEDSA-N |
異性体SMILES |
C(=C(\C(=O)O)/Cl)\Cl |
正規SMILES |
C(=C(C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
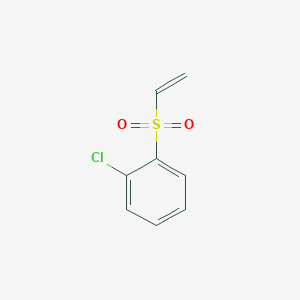
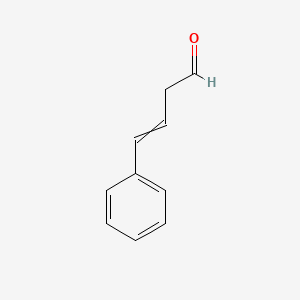

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)

![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)


